949904-50-1 (Sulfate)
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Overview
Description
Axelopran sulfate is a peripherally acting μ-opioid receptor antagonist that also acts on κ- and δ-opioid receptors. It is under development by Theravance Biopharma and licensed to Glycyx for various indications. Axelopran sulfate is primarily investigated for its potential to treat opioid-induced constipation and other gastrointestinal disorders .
Preparation Methods
The synthesis of axelopran sulfate involves several steps, including the preparation of intermediates and final coupling reactions. One of the key steps involves the reaction of cyclohexylmethylbromide with ethanolamine to form a light yellowish oil, which is then further reacted with di-tert-butyldicarbonate in dichloromethane. The reaction mixtures are typically purified by extraction, crystallization, and preparative high-performance liquid chromatography (HPLC). Characterization of the reaction products is carried out using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Axelopran sulfate undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include cyclohexylmethylbromide, ethanolamine, and di-tert-butyldicarbonate. The major products formed from these reactions are intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Axelopran sulfate has been extensively studied for its potential applications in treating opioid-induced constipation and other gastrointestinal disorders. It has shown significant impact in pre-clinical models of cancer, suggesting that μ-opioid blockade is useful across different tumor types. Axelopran sulfate has demonstrated multiple mechanisms of action, including direct suppression of tumor cell proliferation, angiogenesis, metastasis, and immune surveillance. It has also been studied in combination with checkpoint inhibitors, showing synergistic effects in slowing tumor growth and increasing survival in pre-clinical models .
Mechanism of Action
Axelopran sulfate acts as a peripherally acting μ-opioid receptor antagonist, with similar affinity for the μ- and κ-opioid receptors and lower affinity for the δ-opioid receptor. It produces a dose-dependent inhibition of opioid-induced delaying in gastric emptying in vivo. The compound exerts its effects by blocking the μ-opioid receptors in the gastrointestinal tract, thereby reducing the adverse effects of opioids on gastrointestinal motility .
Comparison with Similar Compounds
Axelopran sulfate is unique in its ability to act on multiple opioid receptors, including μ-, κ-, and δ-opioid receptors. Similar compounds include naloxegol, naltrexone, and methylnaltrexone, which are also used to treat opioid-induced constipation. axelopran sulfate’s broader receptor activity and potential anti-tumor effects distinguish it from these other compounds .
Properties
CAS No. |
949904-50-1 |
---|---|
Molecular Formula |
C26H41N3O8S |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
3-[(1S,5R)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide;sulfuric acid |
InChI |
InChI=1S/C26H39N3O4.H2O4S/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18;1-5(2,3)4/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32);(H2,1,2,3,4)/t21?,22-,23+,24-;/m0./s1 |
InChI Key |
QNFFAKFVKCGLPK-KKSGUQOTSA-N |
SMILES |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O |
Isomeric SMILES |
C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O.OS(=O)(=O)O |
Canonical SMILES |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Axelopran sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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